molecular formula C17H23BFNO3 B2619317 N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide CAS No. 2246746-25-6

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

Cat. No.: B2619317
CAS No.: 2246746-25-6
M. Wt: 319.18
InChI Key: SHDKJYVZUONWBF-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a cyclobutanecarboxamide moiety, and a dioxaborolane group. The unique structure of this compound makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and materials science.

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability, and drug resistance . These characteristics suggest promising future directions for this compound in medical and pharmaceutical applications.

Mechanism of Action

Preparation Methods

The synthesis of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the fluoro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.

    Introduction of the dioxaborolane group: This step involves the use of boronic acid derivatives and appropriate coupling reagents.

    Cyclobutanecarboxamide formation: The cyclobutanecarboxamide moiety can be synthesized through cyclization reactions involving amide bond formation.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can be compared with other similar compounds, such as:

    N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide: Similar structure but with a chloro group instead of a fluoro group.

    N-[4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide: Similar structure but with a bromo group instead of a fluoro group.

    N-[4-iodo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide: Similar structure but with an iodo group instead of a fluoro group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-10-12(19)8-9-14(13)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDKJYVZUONWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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